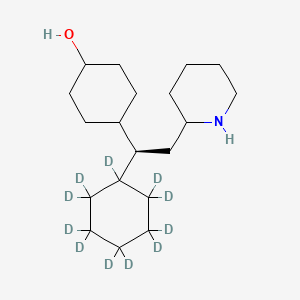cis-Hydroxy perhexiline-d11
CAS No.:
Cat. No.: VC16684683
Molecular Formula: C19H35NO
Molecular Weight: 304.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H35NO |
|---|---|
| Molecular Weight | 304.6 g/mol |
| IUPAC Name | 4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D |
| Standard InChI Key | DZFRYNPJLZCKSC-GKJWJTBESA-N |
| Isomeric SMILES | [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.56 g/mol | |
| CAS Number (Labelled) | 1276018-05-3 | |
| Purity | >95% (HPLC) | |
| Storage Conditions | -20°C, protected from light |
The stereochemistry of cis-hydroxy perhexiline-d11 is defined by the hydroxyl group’s equatorial position on the cyclohexane ring, a configuration critical for its metabolic activity . The deuterium labeling occurs at the cyclohexyl group, as evidenced by the SMILES notation:
[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(CC2CCCCN2)[C@@H]3CC[C@H](O)CC3)C([2H])([2H])C1([2H])[2H] .
Role in Analytical Chemistry
Internal Standard for LC-MS/MS Assays
cis-Hydroxy perhexiline-d11 is indispensable in quantifying perhexiline and its metabolites due to its near-identical chromatographic behavior to the native analyte. Its use minimizes matrix effects and ion suppression, improving assay precision. For example, Marquet et al. (2002) validated an LC-MS/MS method using this compound to achieve a lower limit of quantification (LLOQ) of 0.02 mg/L for perhexiline in human plasma .
Metabolic Ratio Calculations
The metabolic ratio (MR) of cis-hydroxy perhexiline to perhexiline (Css,metabolite/Css,parent) correlates with CYP2D6 activity. In a retrospective study, MR values ranged from 0.1 in poor metabolizers to >5 in ultra-rapid metabolizers, guiding dose adjustments from 10–25 mg/day to 300–500 mg/day . The deuterated metabolite ensures accurate MR determination by correcting for extraction efficiency variability .
Pharmacokinetic and Clinical Implications
CYP2D6 Polymorphism and Saturable Metabolism
Perhexiline’s metabolism via CYP2D6 exhibits saturation kinetics, with a reported Kₘ of ~0.1 mg/L . This saturability, combined with CYP2D6 genetic polymorphism, results in a 60-fold interindividual variability in clearance (23–1,462 mL/min) . cis-Hydroxy perhexiline-d11 enables precise measurement of metabolite formation, critical for identifying poor metabolizers at risk of hepatotoxicity and neuropathy .
Steady-State Pharmacokinetics
At steady-state, the formation rate of cis-hydroxy perhexiline equals its elimination rate. The oral clearance (CL/F) can be estimated using:
where is the steady-state plasma concentration of perhexiline . Studies using the deuterated metabolite confirmed that early MR measurements (within 6 days of treatment) predict steady-state concentrations, reducing the need for prolonged TDM .
Comparative Analysis with Non-Deuterated Metabolite
| Parameter | cis-Hydroxy Perhexiline-d11 | cis-Hydroxy Perhexiline |
|---|---|---|
| Molecular Weight | 304.56 g/mol | 293.49 g/mol |
| Retention Time (LC-MS/MS) | 6.2 min | 6.1 min |
| Mass Transition (m/z) | 305.3 → 98.1 | 294.2 → 98.1 |
| Role in Assays | Internal Standard | Target Analyte |
Deuterium labeling introduces a 9.07 Da mass shift, eliminating isotopic overlap and enhancing signal specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume